molecular formula C8H11ClO2 B1178823 p40 protein, human CAS No. 148349-28-4

p40 protein, human

Cat. No.: B1178823
CAS No.: 148349-28-4
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Description

Historical Discovery and Nomenclature

The p40 protein was first identified in the late 1980s as part of the heterodimeric cytokine IL-12. Initially termed cytotoxic lymphocyte maturation factor (CLMF) or natural killer cell stimulatory factor (NKSF), it was later renamed IL-12 following the discovery that CLMF and NKSF were identical. The "p40" designation derives from its approximate molecular weight (40 kDa), while its partner subunits, p35 (35 kDa) and p19 (19 kDa), form IL-12 and IL-23, respectively.

Key Discovery Milestones Year Reference
Identification as CLMF/NKSF 1989 Kobayashi et al. (1989)
Recognition as IL-12 subunit 1990 Stern et al. (1990)
Cloning of IL12B gene 1992 Sieburth et al. (1992)

Genetic Encoding: The IL12B Gene

The IL12B gene (located on chromosome 5q31–33 in humans) encodes the p40 subunit. Spanning approximately 30 kb, it comprises eight exons and seven introns, producing a transcript of ~1.5 kb. The gene exhibits polymorphisms linked to autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.

Genetic Features of IL12B Details
Chromosomal location 5q31–33
Exon count 8
Transcript length ~1.5 kb
Key associated conditions Immunodeficiency, multiple sclerosis, asthma, psoriasis

Recessive mutations in IL12B (e.g., large deletions or frameshifts) impair IL-12/IL-23 production, leading to severe mycobacterial infections. Promoter polymorphisms (e.g., rs3212227, rs6887695) influence cytokine levels and disease susceptibility.

p40 as a Component of IL-12 and IL-23 Cytokines

p40 forms disulfide-bonded heterodimers with p35 (IL-12) and p19 (IL-23). These cytokines share structural and functional overlaps but exhibit distinct roles:

Cytokine Subunits Primary Functions Key Receptors
IL-12 (p70) p40 + p35 Th1 differentiation, IFN-γ induction, NK cell activation IL-12Rβ1, IL-12Rβ2
IL-23 (p19) p40 + p19 Th17 differentiation, chronic inflammation IL-12Rβ1, IL-23R

Excess p40 is secreted as homodimers (p40₂), which antagonize IL-12 signaling by competing for receptor binding. This regulatory mechanism modulates immune responses in autoimmune diseases and cancer.

Evolutionary Conservation and Phylogenetic Analysis

The IL12B gene is highly conserved across mammals, reflecting its evolutionary importance. Human p40 shares ~85% amino acid identity with murine p40, with conserved regions critical for cytokine assembly and receptor binding.

Species Amino Acid Identity Functional Conservation
Human vs. Mouse 85% IL-12/IL-23 signaling, Th1/Th17
Human vs. Primate >90% Immune defense against pathogens

Orthologs in non-mammalian species (e.g., birds, fish) show reduced homology, suggesting divergent roles in lower vertebrates.

Significance in Immunological Research

p40 is pivotal in bridging innate and adaptive immunity. Its dysregulation contributes to autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) and inflammatory disorders. Therapeutic targeting of p40 (e.g., ustekinumab, an anti-IL-12/IL-23 monoclonal antibody) has shown efficacy in modulating immune responses.

Key Research Directions:

  • Autoimmunity: p40 overexpression exacerbates Th1/Th17 responses, while deficiency predisposes to infections.
  • Cancer Immunotherapy: IL-12’s anti-tumor potential is offset by p40-driven homodimer immunosuppression.
  • Vaccine Development: p40 homodimers may enhance vaccine efficacy by balancing pro-inflammatory and regulatory signals.

Properties

CAS No.

148349-28-4

Molecular Formula

C8H11ClO2

Synonyms

p40 protein, human

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Human Delta-Np63 (p40)

Delta-Np63 (p40) is a truncated isoform of the p63 protein, encoded by the TP63 gene. Unlike IL-12 p40, Delta-Np63 is a nuclear protein involved in epithelial development and squamous cell carcinoma (SqCC) pathogenesis. It lacks the transactivation domain of full-length p63 (TAp63) and acts as a dominant-negative regulator of p53 and TAp63, promoting cell proliferation and survival .

  • Key Differences: Function: Delta-Np63 is a transcription factor, whereas IL-12 p40 is a secreted cytokine. Clinical Utility: Delta-Np63 is a diagnostic marker for SqCC (100% specificity in lung cancer subtyping), while IL-12 p40 is a therapeutic target . Structure: Delta-Np63 contains a DNA-binding domain but lacks the N-terminal transactivation domain present in TAp63 .

Lysosomal Membrane Protein p40 (Human)

This 40 kDa protein is an integral lysosomal membrane component with seven transmembrane domains and four lysosomal sorting motifs.

  • Key Differences :
    • Localization : Membrane-bound (lysosomes) vs. secreted (IL-12 p40).
    • Role : Lysosomal p40 regulates organelle function, while IL-12 p40 modulates immune responses .

Murine IL-12 p40

Murine IL-12 p40 shares 70% amino acid identity with its human counterpart, enabling cross-species functional studies. However, murine IL-12 heterodimers require species-matched p35 subunits for activity, unlike human IL-12, which is inactive in mice .

Probiotic-Derived p40 (Lactobacillus casei)

The p40 protein from L. casei activates epidermal growth factor receptor (EGFR) signaling in intestinal epithelial cells, mimicking the probiotic effects of L. rhamnosus GG (LGG) p40. While structurally distinct from IL-12 p40, both proteins influence immune pathways—probiotic p40 promotes mucosal repair, whereas IL-12 p40 drives inflammation .

Plant p40

Plant p40 proteins (e.g., in Glycine max) are ribosome-associated acidic proteins that regulate translation during active growth phases. They lack cytokine-like domains but share functional parallels with human p40 in modulating cellular proliferation .

Sea Urchin Laminin-Binding Protein (spLBP/p40)

In Strongylocentrotus purpuratus, spLBP/p40 is a 67 kDa protein involved in embryonic development.

Yeast p40

Yeast p40 contains PEST motifs (rich in proline, glutamate, serine, threonine), marking it for rapid degradation. It regulates cell cycle progression, contrasting with IL-12 p40’s immune functions .

Data Tables

Table 1: Comparative Overview of p40 Proteins

Protein Name Species Gene/ORF Molecular Weight Localization Function Key References
IL-12 p40 Human IL12B 40 kDa Secreted Immune activation, Th1 response
Delta-Np63 (p40) Human TP63 40 kDa Nucleus Squamous cell carcinoma marker
Lysosomal p40 Human Not specified 40 kDa Lysosomal membrane Lysosomal enzyme trafficking
Murine IL-12 p40 Mouse Il12b 40 kDa Secreted Species-specific IL-12 activity
L. casei p40 Lactobacillus Not specified 40 kDa Extracellular EGFR activation, mucosal repair
Plant p40 Glycine max Not specified ~40 kDa Cytoplasm/ribosomes Ribosome function, growth regulation
Sea Urchin spLBP/p40 S. purpuratus spLBP/p40 67 kDa Cell membrane Embryonic development
Yeast p40 Yeast Not specified 40 kDa Cytoplasm Cell cycle regulation

Table 2: Functional Roles and Associated Pathways

Protein Name Associated Pathways/Diseases Therapeutic Relevance
IL-12 p40 Th1 differentiation, psoriasis, Crohn’s disease Targeted by ustekinumab for inflammation
Delta-Np63 (p40) Squamous cell carcinoma, epithelial development Diagnostic marker for lung SqCC
L. casei p40 EGFR signaling, intestinal barrier repair Probiotic applications
Plant p40 Ribosomal translation, seed germination Agricultural biotechnology

Q & A

Q. What are the structural and functional roles of p40 in interleukin complexes such as IL-12 and IL-23?

The p40 subunit (encoded by IL12B) forms heterodimers with p35 (IL-12) or p19 (IL-23), enabling receptor binding and immune activation. Structural studies show p40 binds IL-12RB1, while p35/p19 binds IL-12RB2/IL-23R, respectively . Methodologically, recombinant p40 proteins (e.g., His-tagged versions) are used in ELISA, immunoblotting, and receptor-binding assays (e.g., BLI assays with IL-12RB1-Fc fusion proteins) to map interaction domains .

Q. What experimental techniques are commonly used to study p40-RNA interactions in retrotransposon biology?

p40 encoded by LINE-1 retrotransposons binds single-strand RNA via sequence-specific motifs. Key methods include:

  • Immunoprecipitation (IP) : Use anti-p40 antibodies to isolate RNA-protein complexes from cell lysates .
  • RNase protection assays : Digest RNA-protein complexes with RNase T1 to identify protected regions (e.g., A/B segments in L1Hs RNA) .
  • Control experiments : Compare binding in p40-deficient cells (e.g., HeLa) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in p40’s binding partners across studies?

Discrepancies arise due to p40’s promiscuity (e.g., binding IL-12, IL-23, and free p40 homodimers). Strategies include:

  • Affinity measurements : Use surface plasmon resonance (SPR) or BLI to quantify binding constants (e.g., p40 binds IL-12RB1 with ~3.78 nM affinity ).
  • Structural modeling : Predict interaction interfaces using tools like I-TASSER or AlphaFold .
  • Context-specific assays : Test binding under physiological conditions (e.g., redox state, co-factors) .

Q. How to design experiments analyzing p40’s role in autoimmune diseases like systemic lupus erythematosus (SLE)?

  • Clinical correlation : Measure serum p40 levels and anti-p40 IgG via ELISA in SLE vs. healthy cohorts. SLE patients show elevated reactivity (e.g., 6/7 SLE sera vs. weaker bands in controls ).
  • Functional assays : Test recombinant p40’s effect on T-cell cytokine production (e.g., IFN-γ) using PBMCs .
  • Statistical rigor : Apply ANOVA and LSD post-hoc tests to compare groups, as done in D. magna protein studies .

Q. What methodologies are critical for studying p40’s role in LINE-1 retrotransposition?

  • In vitro binding assays : Incubate purified p40 multimers with radiolabeled L1Hs RNA and immunoprecipitate with anti-p40 IgG .
  • Cross-linking : Confirm multimer formation using glutaraldehyde and Western blotting .
  • Negative controls : Use β-actin RNA or p40-free HeLa extracts to rule out non-specific interactions .

Q. How can combinatorial assembly of p40 with multiple partners be systematically investigated?

  • Pull-down assays : Co-express p40 with candidate partners (e.g., p19, p35) in HEK293 cells and isolate complexes via affinity tags .
  • Mass spectrometry : Identify co-purified proteins in p40 complexes .
  • Kinetic analysis : Compare assembly rates using stopped-flow fluorescence or microfluidic platforms .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-dependent effects of p40 in experimental models?

  • Regression models : Apply polynomial regression (e.g., 2nd-order) to correlate variables like feed protein content and biomass (R² = 0.9859 in D. magna studies ).
  • ANOVA with post-hoc tests : Use LSD or Tukey’s HSD to compare means across treatment groups (e.g., P30 vs. P40 ).

Q. What guidelines ensure reproducibility in p40-related preclinical studies?

Follow NIH reporting standards:

  • Detailed protocols : Specify p40 source (recombinant vs. endogenous), purification methods (e.g., affinity chromatography ), and storage conditions (-80°C, avoid freeze-thaw ).
  • Blinding/Randomization : Mandatory for animal studies to reduce bias .
  • Data deposition : Submit raw data (e.g., ELISA, RNA-seq) to repositories like Human ProteinPedia .

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